molecular formula C15H14N2O2 B188546 3-nitro-9-isopropyl-9H-carbazole CAS No. 22130-02-5

3-nitro-9-isopropyl-9H-carbazole

Cat. No. B188546
CAS RN: 22130-02-5
M. Wt: 254.28 g/mol
InChI Key: KNNXKGZUJSXAJQ-UHFFFAOYSA-N
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Patent
US06399631B1

Procedure details

A solution of 9-Isopropyl-9H-carbazole (Acros, 1.5 9, 7.2 mmol) in AcOH (50 ml) was treated dropwise with a solution of nitric acid (3.35 ml) in AcOH (10 mL) over 30 minutes. When the reaction was complete the mixture was poured into water and stirred for 15 minutes, then the solid filtered and washed with Et2O to afford the desired product as a solid (1.6 g, 87%).
Quantity
7.2 mmol
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)([CH3:3])[CH3:2].[N+:17]([O-])([OH:19])=[O:18].O>CC(O)=O>[CH:1]([N:4]1[C:16]2[CH:15]=[CH:14][C:13]([N+:17]([O-:19])=[O:18])=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
7.2 mmol
Type
reactant
Smiles
C(C)(C)N1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
3.35 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)N1C2=CC=CC=C2C=2C=C(C=CC12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.